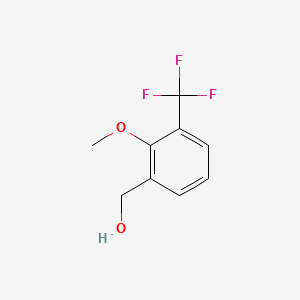

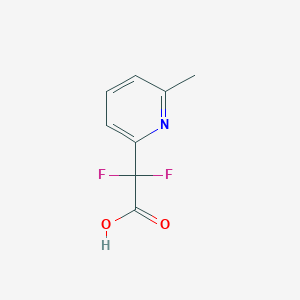

2-Methoxy-3-(trifluoromethyl)benzyl alcohol

Übersicht

Beschreibung

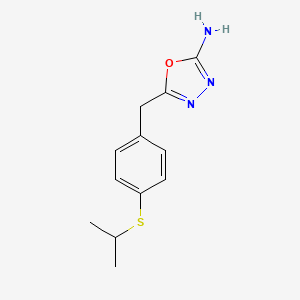

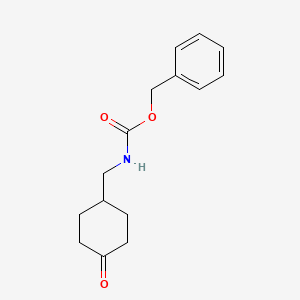

“2-Methoxy-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1017778-74-3 . It has a molecular weight of 206.16 . The compound is in liquid form .

Molecular Structure Analysis

The molecular formula of “2-Methoxy-3-(trifluoromethyl)benzyl alcohol” is C9H9F3O2 . The average mass is 206.162 Da and the monoisotopic mass is 206.055466 Da .Physical And Chemical Properties Analysis

“2-Methoxy-3-(trifluoromethyl)benzyl alcohol” is a liquid . The storage temperature is ambient temperature .Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, this compound is explored for its potential as a pharmaceutical intermediate . The trifluoromethyl group is particularly significant due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs . This compound could be used in the synthesis of new drug candidates, especially those targeting CNS disorders where blood-brain barrier permeability is crucial.

Material Science

2-Methoxy-3-(trifluoromethyl)benzyl alcohol: may serve as a precursor for materials with special properties, such as resistance to degradation or unique optical characteristics . Its incorporation into polymers could lead to materials with enhanced durability and chemical resistance.

Chemical Synthesis

This compound is valuable in organic synthesis, particularly in reactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation, making it a versatile reagent for constructing complex molecules .

Electronics

The electronic industry could benefit from this compound in the development of organic semiconductors. The trifluoromethyl group can influence the electronic properties of materials, potentially leading to applications in OLEDs or other electronic devices .

Agrochemicals

While specific applications in agrochemicals for 2-Methoxy-3-(trifluoromethyl)benzyl alcohol are not directly cited, the structural motif of the trifluoromethyl group is common in the development of pesticides and herbicides. It could be involved in the synthesis of new compounds with improved efficacy and safety profiles .

Catalysis

In catalysis, this alcohol could be used to modify catalysts or as a ligand to influence reaction pathways. Its unique structure might impart specific reactivity patterns or selectivity in catalytic processes .

Analytical Chemistry

Due to its distinct chemical structure, 2-Methoxy-3-(trifluoromethyl)benzyl alcohol can be used as a standard or reference compound in chromatographic analysis and other analytical techniques to identify or quantify related substances .

Environmental Science

The compound’s potential for biodegradation and interaction with environmental factors can be studied to assess its environmental impact. This is crucial for the development of sustainable chemical processes and materials .

Eigenschaften

IUPAC Name |

[2-methoxy-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJHNFSKLDVXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-(trifluoromethyl)benzyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453312.png)

![9-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B1453325.png)